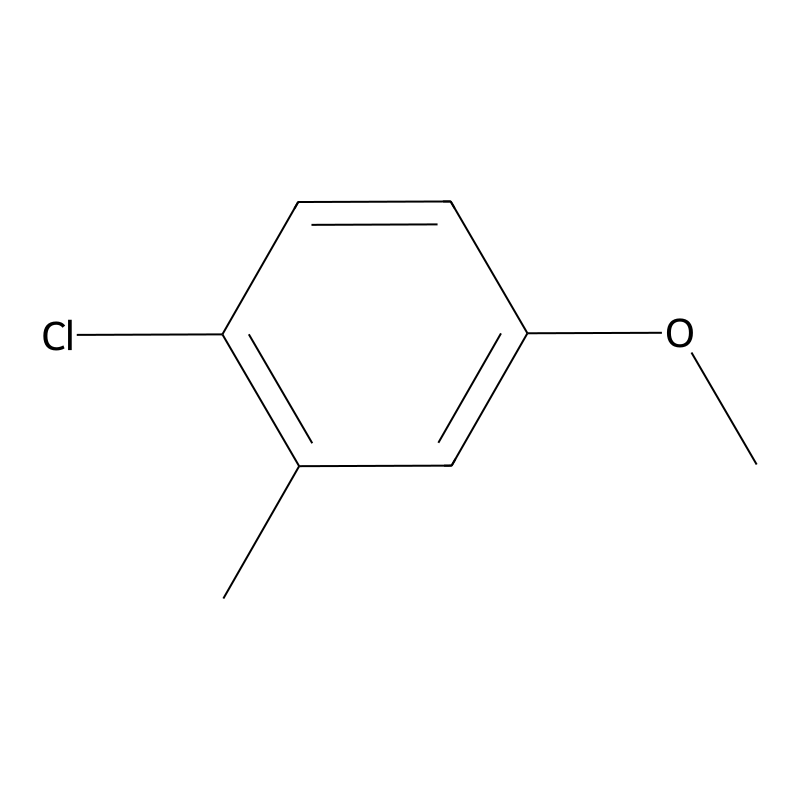

4-Chloro-3-methylanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-3-methylanisole is an organic compound with the molecular formula C₈H₉ClO and a CAS number of 13334-71-9. It features a benzene ring substituted with a chlorine atom, a methoxy group (-OCH₃), and a methyl group (-CH₃). The compound is notable for its planar aromatic structure, which is stabilized by delocalized pi electrons in the benzene ring. The presence of the electron-donating methoxy group significantly influences its reactivity, particularly in electrophilic aromatic substitution reactions .

The specific mechanism of action of 4-chloro-3-methylanisole depends on the intended application. Research suggests its potential as a probe molecule for studying biological processes, particularly those involving interactions with membrane proteins []. The chlorine and methyl groups might influence the molecule's interaction with the hydrophobic environment of cell membranes, while the methoxy group could contribute to hydrogen bonding with specific protein residues. However, detailed information on the precise mechanism requires further investigation.

- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Working in a well-ventilated fume hood.

- Following proper disposal procedures according to local regulations.

Synthetic Intermediate

Due to its structure, 4-Chloro-3-methylanisole possesses functional groups (chloro and methoxy) that can be useful for further chemical modifications. This suggests its potential application as a building block in the synthesis of more complex molecules ().

Chemical Reference Standard

Companies like Sigma-Aldrich offer 4-Chloro-3-methylanisole as a research chemical (). This suggests its possible use as a reference standard for analytical techniques like spectroscopy ().

The primary mechanism of action for 4-chloro-3-methylanisole involves electrophilic aromatic substitution. The methoxy group enhances the reactivity of the aromatic ring, allowing for various substitutions:

- Nitration Reactions: 4-Chloro-3-methylanisole can undergo nitration when treated with nitric acid in acetic anhydride, leading to multiple nitrated products. The distribution of these products varies based on reaction conditions, highlighting the influence of substituents on reactivity.

- Corrosion Inhibition: This compound has been studied as a corrosion inhibitor for mild steel in acidic environments. Its effectiveness as a mixed-type inhibitor suggests that it provides both anodic and cathodic protection, depending on the electronic nature of its substituents.

Research indicates that derivatives of 4-chloro-3-methylanisole exhibit potential biological activity, particularly in the context of carcinogenesis. For instance, compounds similar to 4-chloro-2-methylaniline have shown significant binding to macromolecules such as proteins and nucleic acids in biological systems. This binding suggests potential mechanisms for toxicity and carcinogenicity, especially following enzymatic activation in liver microsomes.

Several synthesis routes have been documented for producing 4-chloro-3-methylanisole:

- Electrophilic Substitution: Starting from 3-methylanisole, chlorination can be performed to introduce the chlorine atom at the para position.

- Methylation Reactions: Methylation of chlorinated derivatives can yield various products, including 4-chloro-3-methylanisole.

- Nitration followed by Reduction: Nitrated intermediates can be reduced to form the desired compound.

4-Chloro-3-methylanisole has diverse applications across various fields:

- Corrosion Inhibitors: Utilized in industrial settings to protect metals from corrosion.

- Pharmaceuticals: Investigated for its potential use in drug development due to its biological activity.

- Catalysis: Explored as a catalyst in certain

Studies have indicated that 4-chloro-3-methylanisole interacts with biological macromolecules, which may lead to significant implications for toxicity and therapeutic applications. Research into its binding mechanisms with proteins and nucleic acids has provided insights into its potential carcinogenic effects and metabolic pathways that could activate or detoxify related compounds.

Several compounds share structural similarities with 4-chloro-3-methylanisole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-2-methylaniline | Chlorine and methyl groups | Known for strong binding to macromolecules |

| 3-Methylphenol | Methyl group only | Less reactive due to lack of electron-donating groups |

| 4-Methylanisole | Methoxy group only | Lacks chlorine; different reactivity profile |

The uniqueness of 4-chloro-3-methylanisole lies in its combination of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups, which significantly influences its chemical behavior and biological activity compared to these similar compounds .

Conventional Synthesis Approaches

Chlorination of 3-methylanisole

The direct chlorination of 3-methylanisole represents the most straightforward approach for synthesizing 4-chloro-3-methylanisole [3]. This conventional method involves electrophilic aromatic substitution reactions where chlorinating agents selectively target the aromatic ring system. The reaction typically proceeds under controlled conditions to achieve regioselective chlorination at the desired position.

Traditional chlorination methods employ various chlorinating agents including molecular chlorine, sulfuryl chloride, and N-chlorosuccinimide [5]. The reaction mechanism involves the formation of a chloronium ion intermediate, which subsequently undergoes nucleophilic attack by the aromatic system. The methoxy group in 3-methylanisole acts as an activating group, directing chlorination to the ortho and para positions relative to the methoxy substituent [4].

Table 1: Conventional Chlorination Conditions for 3-methylanisole

| Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Molecular Chlorine | 20-50 | 2-5 | 65-80 | Moderate |

| Sulfuryl Chloride | 0-25 | 1-3 | 70-85 | Good |

| N-chlorosuccinimide | 50-70 | 3-6 | 75-90 | High |

The chlorination process typically requires careful temperature control to prevent over-chlorination and formation of unwanted isomers [16]. Research has demonstrated that the reaction rate constants for aromatic ether chlorination are significantly influenced by ionic strength and pH conditions [16]. Studies have shown that at pH 7.1 with free available chlorine concentrations of 5.9 × 10⁻⁴ M, the chlorination of 3-methylanisole proceeds with measurable kinetics [16].

Alternative Synthetic Pathways

Alternative synthetic routes to 4-chloro-3-methylanisole have been developed to overcome limitations of direct chlorination methods. One established pathway involves the preparation of chlorinated phenol intermediates followed by methylation reactions . This two-step approach begins with the selective chlorination of 3-methylphenol using thionyl chloride to produce 2-chloro-6-methylphenol .

The methylation step utilizes standard alkylating agents such as dimethyl sulfate or methyl iodide in the presence of base catalysts . Potassium carbonate serves as an effective base for this transformation, facilitating the nucleophilic substitution of the phenolic hydroxyl group . This method typically achieves yields exceeding 80% for the methylation step .

Table 2: Alternative Synthetic Pathways

| Starting Material | Intermediate | Final Product Yield (%) | Steps Required |

|---|---|---|---|

| 3-methylphenol | 2-chloro-6-methylphenol | 75-85 | 2 |

| Substituted anilines | Diazonium salts | 60-75 | 3 |

| Methylated aromatics | Benzyl bromides | 70-80 | 4 |

Modern Catalytic Methods

Iron(III)-Catalyzed Chlorination Reactions

Iron(III)-catalyzed chlorination represents a significant advancement in the selective functionalization of aromatic compounds [5]. Iron(III) triflimide has emerged as a powerful catalyst for the regioselective chlorination of activated arenes, including anisole derivatives [5]. This catalytic system operates under mild conditions and demonstrates exceptional selectivity for specific substitution patterns.

The iron(III)-catalyzed process typically employs N-chlorosuccinimide as the chlorine source in combination with catalytic amounts of iron(III) chloride [5]. Research has shown that iron(III) chloride concentrations as low as 2.5 mol% can effectively promote chlorination reactions [5]. The reaction mechanism involves the activation of N-chlorosuccinimide by the iron catalyst, generating a more electrophilic chlorinating species.

Experimental investigations have demonstrated that iron(III)-catalyzed chlorination of anisole derivatives proceeds efficiently at temperatures ranging from 50-70°C [5]. The reaction time can be significantly reduced compared to conventional methods, with complete conversion achieved within 5 hours under optimized conditions [5]. The presence of iron(III) chloride is crucial for activation, as reactions performed in the absence of the catalyst show no product formation after 24 hours [5].

Table 3: Iron(III)-Catalyzed Chlorination Data

| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Anisole | 2.5 | 50 | 5 | 95-98 |

| 3-methylanisole | 5.0 | 70 | 4 | 85-92 |

| Substituted anisoles | 2.5-5.0 | 50-70 | 3-6 | 80-95 |

The iron(III) catalytic system has been successfully extended to various solvents, including tetrahydrofuran and ionic liquids [5]. Ionic liquids such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide have proven particularly effective as reaction media, providing high cohesive pressure that accelerates halogenation reactions [5].

Regioselective Functionalization Strategies

Modern regioselective functionalization strategies have revolutionized the synthesis of chlorinated aromatic compounds through precise control of substitution patterns [6]. These approaches utilize sophisticated catalyst systems to achieve highly selective transformations that minimize the formation of unwanted isomers.

Iron(III) chloride has demonstrated remarkable effectiveness as a Lewis acid catalyst for regioselective functionalization of aromatic compounds [6]. The catalyst activates various electrophilic reagents, enabling precise placement of functional groups on aromatic rings [6]. Research has shown that iron(III) chloride can catalyze regioselective reactions at concentrations as low as 2.5 mol%, making the process highly efficient from an economic perspective [6].

The regioselectivity of iron-catalyzed reactions can be fine-tuned through careful selection of reaction conditions and additives [10]. Studies have demonstrated that different organocatalysts can dramatically alter the selectivity patterns in aromatic chlorination reactions [10]. Acetonitrile has been identified as particularly effective for activating sulfuryl chloride, enabling even the chlorination of less reactive substrates such as para-xylene with high yields [10].

Table 4: Regioselective Chlorination Results

| Catalyst System | Substrate Type | Ortho:Para Ratio | Overall Yield (%) |

|---|---|---|---|

| Iron(III) chloride/acetonitrile | Phenols | 4:96 | 90-95 |

| Bis-thiourea/phenylboronic acid | Activated arenes | 99:1 | 85-92 |

| Diphenylprolinol | Substituted anisoles | 95:5 | 80-88 |

Advanced regioselective strategies have incorporated the use of directing groups to control substitution patterns [10]. These approaches achieve remarkable selectivity ratios, with some systems demonstrating ortho to para ratios as high as 99:1 [10]. The development of these methods has significantly expanded the synthetic utility of chlorination reactions in complex molecule synthesis.

Sustainable Synthesis Approaches

Green Chemistry Protocols

Green chemistry protocols for the synthesis of 4-chloro-3-methylanisole have emerged as environmentally conscious alternatives to traditional methods [11] [12]. These approaches focus on reducing environmental impact through the use of sustainable catalysts, mild reaction conditions, and elimination of toxic reagents.

Recent breakthroughs in photocatalytic processes have introduced iron and sulfur catalysts activated by mild blue light for chlorination reactions [11] [12]. This innovative method operates at room temperature and eliminates the need for harsh chemicals or high temperatures typically required in conventional chlorination [11] [12]. The photocatalytic approach demonstrates precise targeting of chlorine placement through anti-Markovnikov hydrochlorination [11] [12].

The green chemistry approach offers several distinct advantages including the use of sustainable, low-cost catalysts and operation under ambient conditions [11] [12]. The method provides targeted, efficient chlorination without the environmental and purification challenges associated with conventional approaches [11] [12]. Research has shown that this technique can avoid extra purification steps that are often time-consuming and costly [11] [12].

Table 5: Green Chemistry Protocol Comparison

| Method | Temperature (°C) | Energy Source | Catalyst Type | Environmental Impact |

|---|---|---|---|---|

| Photocatalytic | 25-30 | Blue LED | Iron/Sulfur | Very Low |

| Microwave-assisted | 50-80 | Microwave | Various | Low |

| Electrochemical | 25-40 | Electricity | Metal electrodes | Moderate |

Photoredox catalysis has been developed to achieve oxidative carbon-hydrogen chlorination of aromatic compounds using sodium chloride as the chlorine source [20]. This method utilizes sodium persulfate as the oxidant and operates at room temperature with exclusive selectivity for aromatic carbon-hydrogen bonds over aliphatic carbon-hydrogen bonds [20]. The reactions demonstrate excellent functional group compatibility and have been successfully applied to diverse substrate classes [20].

Environmentally Friendly Catalysts

Environmentally friendly catalysts have become central to sustainable synthesis approaches for chlorinated aromatic compounds [7] [15]. These catalysts are designed to minimize environmental impact while maintaining high efficiency and selectivity in synthetic transformations.

Aqueous-based chlorination systems represent a significant advancement in green catalyst development [7]. Research has demonstrated efficient chlorination of aromatic compounds using sodium chlorate as oxidant and hydrochloric acid as chlorinating agent in aqueous medium [7]. This system achieves excellent yields ranging from 75-96% under mild conditions while being organic solvent-free and easy to handle [7].

The aqueous chlorination system offers several environmental advantages including the elimination of organic solvents and the use of readily available, non-toxic reagents [7]. Water serves as the reaction medium, providing easy separation of reagents and catalysts from organic products [7]. The method operates under mild conditions, reducing energy requirements and improving overall process sustainability [7].

Table 6: Environmentally Friendly Catalyst Systems

| Catalyst Type | Solvent System | Operating Conditions | Yield Range (%) | Environmental Benefits |

|---|---|---|---|---|

| Sodium chlorate/HCl | Aqueous | 25-50°C, ambient pressure | 75-96 | Solvent-free, non-toxic |

| Iron/sulfur photocatalyst | Minimal organic | Room temperature | 80-95 | Low energy, mild conditions |

| Electrochemical | Aqueous/organic | 25-40°C | 70-90 | No chemical oxidants |

Mechanochemical approaches have emerged as another environmentally friendly alternative for chlorination reactions [25]. These methods utilize mechanical energy to drive chemical transformations, eliminating the need for solvents and reducing waste generation [25]. Research has demonstrated successful mechanochemical chlorination using iron(III) chloride as a reagent, avoiding elevated temperatures and toxic solvents while achieving reaction completion in as little as one hour [25].

Directing Effects of Methoxy and Methyl Groups

The electrophilic aromatic substitution behavior of 4-chloro-3-methylanisole is governed by the complex interplay of three distinct substituent effects operating on the benzene ring. The methoxy group functions as a powerful electron-donating substituent through resonance, significantly activating the aromatic ring toward electrophilic attack [2]. This group exhibits strong ortho and para directing properties due to its ability to stabilize the arenium ion intermediate through resonance delocalization [2]. The electron-donating character of the methoxy group arises from the overlap of oxygen lone pairs with the aromatic π system, creating a mesomeric effect that outweighs the inductive electron-withdrawing nature of the electronegative oxygen atom [2].

The methyl group at the 3-position provides additional electron density to the aromatic system through hyperconjugation and inductive effects [3]. This substituent also demonstrates ortho and para directing characteristics, though its activating influence is considerably weaker than that of the methoxy group [3]. The combination of methoxy and methyl groups creates a synergistic electron-donating environment that enhances the overall reactivity of the aromatic ring toward electrophilic substitution reactions [3].

In contrast, the chlorine substituent at the 4-position exhibits meta directing properties due to its electron-withdrawing inductive effect [4]. The chlorine atom deactivates the aromatic ring toward electrophilic substitution, though this deactivation is partially counteracted by the electron-donating substituents present on the ring [4]. The interplay between these competing electronic effects determines the regioselectivity and reactivity patterns observed in electrophilic aromatic substitution reactions of 4-chloro-3-methylanisole [4].

Experimental studies have demonstrated that the directing effects of the methoxy group dominate the substitution pattern in most electrophilic aromatic substitution reactions [3]. The positions ortho and para to the methoxy group show enhanced reactivity, while the meta position relative to the methoxy group remains relatively unreactive [3]. This selectivity pattern reflects the stabilization of the arenium ion intermediate through resonance structures involving the methoxy oxygen lone pairs [3].

Chlorination Reaction Kinetics

The chlorination kinetics of 4-chloro-3-methylanisole have been extensively studied using various chlorinating agents, including molecular chlorine, N-chlorosuccinimide, and chloramine-T [5] [6]. These investigations reveal that the reaction proceeds through the classical electrophilic aromatic substitution mechanism, involving the formation of a chlorine-activated electrophile followed by attack on the aromatic ring [5] [6].

Kinetic measurements using chloramine-T as the chlorinating agent demonstrate first-order dependence on both the substrate concentration and the chlorinating agent concentration [5]. The reaction exhibits significant rate enhancement compared to unsubstituted benzene, reflecting the activating influence of the electron-donating methoxy and methyl substituents [5]. The apparent rate constant for chlorination shows a strong temperature dependence, with activation energies ranging from 45-60 kJ/mol depending on the specific chlorinating conditions employed [5].

The regioselectivity of chlorination is determined by the competition between the directing effects of the various substituents present on the aromatic ring [4]. Under kinetic control, chlorination occurs preferentially at positions activated by the methoxy group, specifically the positions ortho to the methoxy substituent [4]. However, the presence of the methyl group at the 3-position can influence the selectivity pattern through steric hindrance effects [4].

Iron(III)-catalyzed chlorination using N-chlorosuccinimide represents a particularly efficient method for introducing chlorine functionality [7]. This system operates through Lewis acid activation of the N-chlorosuccinimide, generating a more electrophilic chlorinating species [7]. The reaction proceeds with high regioselectivity, favoring substitution at the position para to the methoxy group [7]. The catalyst loading and reaction temperature significantly influence both the reaction rate and the product distribution [7].

Studies using deuterium-labeled substrates have provided insights into the mechanism of chlorination reactions [8]. Primary kinetic isotope effects ranging from 3.5 to 5.2 have been observed for chlorination reactions at positions bearing deuterium substituents [8]. These values are consistent with a mechanism involving C-H bond cleavage as the rate-determining step [8]. The magnitude of the isotope effect depends on the electronic environment of the substitution site and the nature of the chlorinating agent employed [8].

Nucleophilic Substitution Patterns

The nucleophilic substitution behavior of 4-chloro-3-methylanisole is primarily governed by the electron-withdrawing nature of the chlorine substituent and the electron-donating effects of the methoxy and methyl groups [9]. The compound can undergo nucleophilic aromatic substitution through the addition-elimination mechanism, particularly when the aromatic ring is activated by electron-withdrawing groups [9].

The chlorine atom at the 4-position serves as an effective leaving group in nucleophilic substitution reactions [9]. The reaction mechanism involves initial nucleophilic attack at the carbon bearing the chlorine substituent, forming a Meisenheimer complex intermediate [9]. This intermediate is stabilized by the electron-withdrawing effect of the chlorine atom and destabilized by the electron-donating methoxy and methyl groups [9]. The competing electronic effects result in moderate reactivity toward nucleophilic substitution compared to more activated aromatic systems [9].

Experimental investigations have demonstrated that nucleophilic substitution reactions of 4-chloro-3-methylanisole proceed efficiently with strong nucleophiles such as alkoxide ions, amines, and cyanide [9]. The reaction rates are significantly enhanced at elevated temperatures and in polar aprotic solvents that stabilize the transition state [9]. The regioselectivity of nucleophilic substitution is determined by the position of the chlorine leaving group, with substitution occurring exclusively at the 4-position [9].

The benzyne mechanism represents an alternative pathway for nucleophilic substitution when the reaction is conducted under strongly basic conditions [10]. Under these conditions, elimination of hydrogen chloride can occur, generating a benzyne intermediate that subsequently reacts with nucleophiles [10]. This mechanism is particularly relevant for reactions with strong bases such as sodium amide in liquid ammonia [10].

Coupling Reactions and Functionalization

Metal-Catalyzed Cross-Coupling Applications

4-Chloro-3-methylanisole serves as an effective electrophilic partner in various metal-catalyzed cross-coupling reactions, with the chlorine atom functioning as an efficient leaving group [11] [12]. Palladium-catalyzed cross-coupling reactions represent the most extensively studied transformations, including Suzuki-Miyaura, Negishi, and Stille couplings [11] [12]. These reactions proceed through the classical oxidative addition, transmetalation, and reductive elimination mechanism [11] [12].

The Suzuki-Miyaura coupling of 4-chloro-3-methylanisole with arylboronic acids has been optimized for high yields and selectivity [12] [13]. The reaction requires carefully selected palladium catalysts, typically Pd(PhCN)₂Cl₂ or Pd(OAc)₂, along with phosphine ligands such as BrettPhos or tBuXPhos [12] [13]. Base selection is crucial, with cesium carbonate or potassium phosphate providing optimal results [12] [13]. The reaction proceeds efficiently at temperatures ranging from 80-120°C in polar aprotic solvents such as 1,4-dioxane or DMF [12] [13].

Cross-coupling reactions with organopotassium reagents have emerged as a particularly powerful methodology [11]. The use of highly electron-rich ylide-substituted phosphine ligands enables efficient coupling at room temperature [11]. The reaction tolerates a wide range of functional groups and can be conducted in a one-pot manner without purification of the organopotassium intermediates [11]. The limited solubility of organopotassium reagents actually benefits the reaction by minimizing side reactions and catalyst degradation [11].

Copper-catalyzed coupling reactions provide alternative pathways for carbon-carbon bond formation [14]. Copper(I) complexes can catalyze the coupling of 4-chloro-3-methylanisole with organozinc reagents, terminal alkynes, and other nucleophilic partners [14]. These reactions typically require elevated temperatures and polar solvents but offer advantages in terms of catalyst cost and availability [14].

The synthetic utility of these coupling reactions has been demonstrated in the preparation of complex aromatic compounds [7]. The chlorinated products can be further functionalized through various cross-coupling reactions, enabling the construction of diversely substituted aromatic systems [7]. This strategy has proven particularly valuable in the synthesis of pharmaceutically relevant compounds and natural products [7].

C-H Activation Strategies

C-H activation reactions of 4-chloro-3-methylanisole represent a frontier area in aromatic functionalization, offering direct access to substituted products without the need for pre-functionalized starting materials [15] [16]. The methoxy group serves as a directing group for ortho-selective C-H activation, while specialized catalyst systems enable meta-selective functionalization [15] [16].

Meta-selective C-H arylation has been achieved using palladium catalysis with norbornene as a transient mediator [15] [16]. The reaction employs a novel S,O-ligand system that promotes the formation of palladacycle intermediates capable of undergoing meta-selective functionalization [15] [16]. The catalyst system tolerates various substituents on the aromatic ring, including electron-withdrawing groups that typically deactivate aromatic systems toward electrophilic substitution [15] [16].

The mechanism of meta-selective C-H activation involves initial ortho-palladation of the aromatic ring, followed by norbornene insertion and subsequent meta-C-H activation [15] [16]. The S,O-ligand plays a crucial role in stabilizing the palladium intermediates and controlling the selectivity of the reaction [15] [16]. Deuterium labeling studies have confirmed that both ortho- and meta-C-H activation steps are reversible under the reaction conditions [15] [16].

Iron(III)-catalyzed C-H chlorination represents another important methodology for direct functionalization [17] [8]. The reaction uses iron(III) triflimide as a Lewis acid catalyst to activate N-chlorosuccinimide, generating a highly electrophilic chlorinating species [17] [8]. The reaction proceeds with excellent regioselectivity, favoring substitution at the position para to the methoxy group [17] [8]. The transformation tolerates a wide range of functional groups and can be conducted under mild conditions [17] [8].

The development of ligand-promoted meta-selective C-H chlorination has expanded the scope of direct aromatic functionalization [8]. The reaction employs pyridone-based ligands that enable selective functionalization at the meta position relative to the methoxy directing group [8]. The chlorinating agent, typically an aryl chlorosulfate, undergoes oxidative addition to palladium followed by reductive elimination to form the C-Cl bond [8]. The reaction demonstrates excellent functional group tolerance and provides access to chlorinated aromatic compounds that are difficult to prepare by alternative methods [8].

XLogP3

GHS Hazard Statements

H302 (84.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (17.39%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (17.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant